molecular formula C10H8N2OS B6161496 5-amino-6-methoxy-1-benzothiophene-2-carbonitrile CAS No. 1935376-95-6

5-amino-6-methoxy-1-benzothiophene-2-carbonitrile

Cat. No. B6161496
CAS RN: 1935376-95-6
M. Wt: 204.2
InChI Key:
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Description

5-amino-6-methoxy-1-benzothiophene-2-carbonitrile is a compound that falls under the category of benzothiophenes . Benzothiophenes are aromatic organic compounds that contain a five-membered ring made up of one sulfur atom . They are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of benzothiophene derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Chemical Reactions Analysis

Benzothiophene derivatives undergo various chemical reactions. For instance, 2-Amino-6-methoxybenzothiazole undergoes Sandmeyer reaction on heating with isoamyl nitrite and CuBr 2 to yield 2-bromo-6-methoxybenzothiazole .

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-6-methoxybenzothiazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and suspected of causing genetic defects .

Future Directions

Benzothiophene derivatives have been the focus of many recent studies due to their wide range of pharmacological applications. They are used in the synthesis of a variety of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of compounds like 5-amino-6-methoxy-1-benzothiophene-2-carbonitrile will continue to be an important area of research in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-6-methoxy-1-benzothiophene-2-carbonitrile involves the reaction of 2-methoxybenzonitrile with 2-aminothiophenol, followed by cyclization and further reaction with cyanogen bromide.", "Starting Materials": [ "2-methoxybenzonitrile", "2-aminothiophenol", "cyanogen bromide" ], "Reaction": [ "Step 1: 2-methoxybenzonitrile is reacted with 2-aminothiophenol in the presence of a base such as potassium carbonate to form 5-amino-6-methoxy-2-(2-methoxyphenyl)benzo[d]thiazole.", "Step 2: The intermediate product from step 1 is cyclized using a Lewis acid catalyst such as zinc chloride to form 5-amino-6-methoxy-1-benzothiophene-2-carbonitrile.", "Step 3: The final product from step 2 is reacted with cyanogen bromide in the presence of a base such as sodium carbonate to form 5-amino-6-methoxy-1-benzothiophene-2-carbonitrile." ] }

CAS RN

1935376-95-6

Molecular Formula

C10H8N2OS

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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